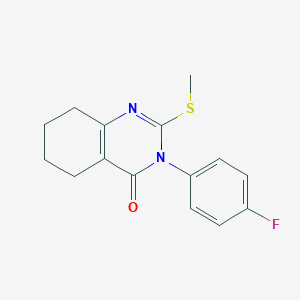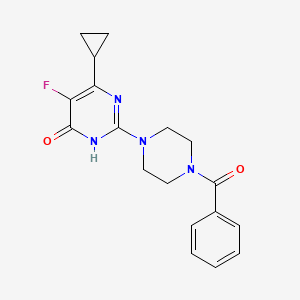
3-(4-fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one (often referred to as 4-Fluoro-2-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one or 4-Fluoro-MHSQ) is a novel compound with a wide range of potential applications in pharmaceuticals, biochemistry and materials science. It is a heterocyclic compound with a unique chemical structure that is composed of a six-membered ring with two nitrogen atoms and two sulfur atoms. 4-Fluoro-MHSQ has been studied extensively due to its potential as a drug target, its ability to act as an enzyme inhibitor and its potential to act as a catalyst in chemical reactions.
科学研究应用
4-Fluoro-MHSQ has been studied extensively as a potential drug target due to its ability to act as an enzyme inhibitor. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, which is involved in inflammation and pain. 4-Fluoro-MHSQ has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen. In addition, 4-Fluoro-MHSQ has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
作用机制
The mechanism of action of 4-Fluoro-MHSQ is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also believed that 4-Fluoro-MHSQ may interact with other molecules in the cell, such as DNA and proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-MHSQ are not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anti-estrogenic effects. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 4-Fluoro-MHSQ has been shown to have anti-tumor effects in some animal models.
实验室实验的优点和局限性
The advantages of using 4-Fluoro-MHSQ in lab experiments include its low cost, its ability to act as an enzyme inhibitor, and its potential to modulate other molecules in the cell. The main limitation of using 4-Fluoro-MHSQ in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict its effects in different systems.
未来方向
There are a number of potential future directions for 4-Fluoro-MHSQ research. These include further studies into its mechanism of action, its potential as a drug target, its ability to act as an enzyme inhibitor, and its potential to modulate other molecules in the cell. In addition, further research into its anti-tumor effects, its potential to act as a catalyst in chemical reactions, and its potential applications in materials science are also areas of interest.
合成方法
The synthesis of 4-Fluoro-MHSQ is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of 4-fluorophenol and dimethyl sulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 4-Fluoro-MHSQ and its isomer, 3-fluoro-2-methylsulfanyl-4,5,6,7,8-hexahydroquinazolin-4-one. The desired product can then be isolated by column chromatography or recrystallization.
属性
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(19)18(15)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNPLWVXOCRDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449692.png)
![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449694.png)
![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449698.png)

![2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449708.png)
![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)
![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)
![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)
![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)
![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449739.png)
![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-phenoxyacetyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449760.png)
![6-cyclopropyl-5-fluoro-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449784.png)
![2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449803.png)